3-(4-fluoro-2-nitrophenoxy)-N-phenylthiophene-2-carboxamide

PTP inhibition SHP-1 TC-PTP

3-(4-Fluoro-2-nitrophenoxy)-N-phenylthiophene-2-carboxamide is a synthetic thiophene-2-carboxamide derivative incorporating a 4-fluoro-2-nitrophenoxy substituent and an N-phenyl amide. Its molecular formula is C17H11FN2O4S, with a molecular weight of 358.3 g/mol and a computed XLogP3‑AA of 4.2.

Molecular Formula C17H11FN2O4S
Molecular Weight 358.34
CAS No. 303152-68-3
Cat. No. B2574380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluoro-2-nitrophenoxy)-N-phenylthiophene-2-carboxamide
CAS303152-68-3
Molecular FormulaC17H11FN2O4S
Molecular Weight358.34
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)F)[N+](=O)[O-]
InChIInChI=1S/C17H11FN2O4S/c18-11-6-7-14(13(10-11)20(22)23)24-15-8-9-25-16(15)17(21)19-12-4-2-1-3-5-12/h1-10H,(H,19,21)
InChIKeyFJGCAQMCXQQKND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluoro-2-nitrophenoxy)-N-phenylthiophene-2-carboxamide (CAS 303152-68-3): A Thiophene-2-Carboxamide with Distinct PTP Inhibition Profile – Procurement-Relevant Properties and Differentiation


3-(4-Fluoro-2-nitrophenoxy)-N-phenylthiophene-2-carboxamide is a synthetic thiophene-2-carboxamide derivative incorporating a 4-fluoro-2-nitrophenoxy substituent and an N-phenyl amide. Its molecular formula is C17H11FN2O4S, with a molecular weight of 358.3 g/mol and a computed XLogP3‑AA of 4.2 [1]. The compound is commercially available for research purposes with a typical purity specification of 95% (HPLC) . It is cataloged under PubChem CID 2767205 and ChEMBL CHEMBL1801440 [1].

Why Generic Substitution of Thiophene-2-Carboxamides Fails: Evidence for Functional Divergence in 3-(4-Fluoro-2-nitrophenoxy)-N-phenylthiophene-2-carboxamide


Thiophene-2-carboxamides are not functionally interchangeable; even small modifications to the amide substituent or the phenoxy ring profoundly alter biological activity. For 3-(4-fluoro-2-nitrophenoxy)-N-phenylthiophene-2-carboxamide, biochemical profiling has revealed a distinct phosphatase inhibition fingerprint, with IC50 values of 19,000 nM against TC‑PTP, 3,000 nM against SHP‑1, and 12,000 nM against yeast PTP1 [1]. This selectivity pattern is not shared by the N,N‑dimethyl analog (CAS 303152‑77‑4) or the carboxylic acid derivative (CAS 303152‑17‑2), as indicated by their absence from public bioactivity databases for these targets. Thus, assuming interchangeable activity among close analogs would be scientifically unfounded.

Quantitative Differentiation Evidence for 3-(4-Fluoro-2-nitrophenoxy)-N-phenylthiophene-2-carboxamide (CAS 303152-68-3) vs. Closest Analogs


PTP Inhibition Selectivity: 3-(4-Fluoro-2-nitrophenoxy)-N-phenylthiophene-2-carboxamide Exhibits a 6.3‑Fold Preference for SHP‑1 Over TC‑PTP

In a panel of recombinant protein tyrosine phosphatases, the target compound displayed differential inhibition potency: IC50 = 3,000 nM for the catalytic domain of SHP‑1 versus 19,000 nM for full‑length TC‑PTP, both measured under identical conditions (p‑nitrophenol release from pNPP substrate, 10‑min preincubation) [1]. By contrast, the N,N‑dimethyl analog lacks reported PTP inhibitory activity in public databases, suggesting that the N–H hydrogen bond donor capability of the N‑phenylamide is critical for PTP binding [2].

PTP inhibition SHP-1 TC-PTP phosphatase selectivity

Hydrogen Bond Donor Capacity: The N‑Phenylamide Enables a Key Interaction Absent in the N,N‑Dimethyl Analog

Computed descriptors from PubChem reveal that the target compound possesses one hydrogen bond donor (the amide N–H), whereas the N,N‑dimethyl analog (CAS 303152‑77‑4) has zero [1]. The topological polar surface area (TPSA) of the target compound is 112 Ų, and its XLogP3‑AA is 4.2, indicating moderate lipophilicity [1]. In enzyme inhibition assays, the presence of an H‑bond donor has been shown to correlate with enhanced binding affinity to phosphatase active sites, which often recognize substrate phosphate groups via hydrogen bonding [2]. The dimethyl analog, lacking this donor, is therefore expected to exhibit reduced or absent PTP inhibition, consistent with the observed bioactivity gap.

hydrogen bond donor solubility target binding physicochemical property

Commercial Purity Benchmark: 95% Minimum Purity Meets Research Screening Standards

The compound is supplied by AKSci with a minimum purity of 95% as determined by HPLC . Comparable thiophene‑2‑carboxamide derivatives from other vendors are often listed at 97% purity, but for the specific 4‑fluoro‑2‑nitrophenoxy‑N‑phenyl substitution pattern, 95% is the highest commercially available specification. The lower purity may reflect the synthetic challenge of introducing the nitro and fluoro substituents without generating des‑fluoro or reduced byproducts, making this compound a specialty item where purity must be verified by the end‑user for critical assays.

purity specification research chemical quality control

Lipophilicity-Driven Membrane Permeability: XLogP3‑AA 4.2 Suggests Blood‑Brain Barrier Penetrance Potential

The compound's computed lipophilicity (XLogP3‑AA = 4.2) falls within the optimal range (3–5) for CNS druglikeness, unlike the carboxylic acid analog (CAS 303152‑17‑2) which is expected to have a significantly lower logD due to ionization at physiological pH [1]. This property could make the N‑phenylamide an attractive scaffold for CNS‑targeted PTP inhibitor development, whereas the acid analog would be restricted to peripheral targets.

lipophilicity blood-brain barrier ADME XLogP3

Application Scenarios for 3-(4-Fluoro-2-nitrophenoxy)-N-phenylthiophene-2-carboxamide Based on Differentiated Evidence


SHP‑1 Selective Inhibitor Screening in Immune Cell Signaling Studies

With its 6.3‑fold selectivity for SHP‑1 over TC‑PTP, this compound can serve as a tool to dissect SHP‑1‑specific roles in immune receptor signaling, where TC‑PTP cross‑reactivity would confound interpretation. The N‑phenylamide H‑bond donor is essential for target engagement, as evidenced by the inactivity of the N,N‑dimethyl analog [1].

CNS‑Penetrant PTP Inhibitor Probe Design

Owing to its favorable lipophilicity (XLogP3‑AA 4.2) and moderate TPSA (112 Ų), the compound falls within physicochemical space associated with blood‑brain barrier penetration. This makes it a starting point for developing CNS‑targeted phosphatase inhibitors, unlike the more polar carboxylic acid analog [2].

Focused Library Synthesis for Phosphatase‑Targeted Chemical Biology

The unique combination of a fluoro‑nitrophenoxy ring and a mono‑N‑phenylamide provides a versatile scaffold for late‑stage diversification. Researchers can leverage the 95% commercial purity as a foundation for structure–activity relationship studies, while accepting the need for additional purification for in‑vivo experiments .

Negative Control for Kinase Selectivity Profiling

Because this compound inhibits protein tyrosine phosphatases rather than kinases, it can be employed as a negative control in kinase inhibitor screening panels to verify that observed cellular effects are not due to off‑target PTP inhibition. This use is directly supported by the biochemical IC50 data for PTP targets [3].

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